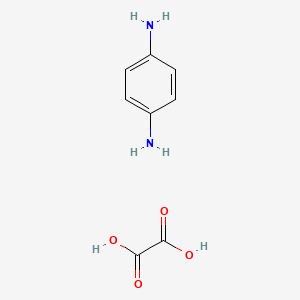

benzene-1,4-diamine;oxalic acid

Description

Properties

CAS No. |

62654-17-5 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

benzene-1,4-diamine;oxalic acid |

InChI |

InChI=1S/C6H8N2.C2H2O4/c7-5-1-2-6(8)4-3-5;3-1(4)2(5)6/h1-4H,7-8H2;(H,3,4)(H,5,6) |

InChI Key |

JBLFIYDHGYMNEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N.C(=O)(C(=O)O)O |

Related CAS |

106-50-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Benzene 1,4 Diamine;oxalic Acid Molecular Assemblies

Conventional Solution-Phase Crystallization Techniques

Solution-phase crystallization is a traditional and widely employed method for the formation of co-crystals and molecular salts. This technique relies on the dissolution of the constituent molecules in a suitable solvent, followed by a crystallization process initiated by cooling, solvent evaporation, or the addition of an anti-solvent.

Solvent Selection and Optimization for Co-crystal Formation

The choice of solvent is a critical parameter in solution-phase co-crystallization. An ideal solvent should exhibit sufficient solubility for both benzene-1,4-diamine and oxalic acid to allow for their interaction in the solution phase. However, the solubility should not be so high as to inhibit the precipitation of the resulting molecular assembly. The polarity of the solvent plays a significant role, as it can influence the types of intermolecular interactions that are favored.

A key consideration is the relative solubility of the individual components versus the co-crystal or salt. For successful co-crystal formation, the co-crystal should ideally be less soluble than the individual components in the chosen solvent system, thus driving the equilibrium towards the formation of the solid product.

A US Patent from 1958 highlights the importance of solvent choice in the preparation of phenylene diamine oxalates. The patent demonstrates that the use of a ketone solvent, specifically acetone (B3395972), leads to significantly improved yields and faster reaction rates compared to alcohol-based solvents like ethanol (B145695) or methanol. amu.edu.pl This suggests that acetone provides a favorable environment for the reaction and subsequent crystallization of the diamine-oxalate salt. The data from the patent underscores the dramatic effect of the solvent on the efficiency of the synthesis.

Table 1: Comparison of Solvents for the Synthesis of N,N'-di-sec-butyl-p-phenylenediamine Oxalate (B1200264)

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| Acetone | Instantaneous | >96 |

| Ethanol | 30 minutes | 82 |

| Methanol | >30 minutes | 60 |

Data sourced from US Patent 2,857,424A amu.edu.pl

Control of Crystallization Parameters (e.g., Temperature Gradients, Evaporation Rates)

Beyond solvent selection, the control of crystallization parameters is crucial for obtaining high-quality crystals of the benzene-1,4-diamine;oxalic acid assembly. These parameters directly influence the nucleation and growth kinetics of the crystals.

Temperature Gradients: A slow and controlled cooling rate is generally preferred to promote the growth of larger, more well-defined crystals. A rapid temperature drop can lead to rapid precipitation and the formation of a microcrystalline powder. The specific temperature profile will depend on the solubility curve of the molecular assembly in the chosen solvent.

Evaporation Rates: Slow evaporation of the solvent is another common technique to induce crystallization. By gradually increasing the concentration of the solute, the solution becomes supersaturated, leading to the formation of crystals. The rate of evaporation can be controlled by adjusting the surface area of the solution exposed to the atmosphere or by using a sealed container with a small opening.

The process for crystallizing p-phenylenediamine (B122844), as described in a Chinese patent, involves dissolving the compound in an aqueous solvent and then cooling it slowly with stirring to achieve complete crystallization. amercrystalassn.org This general principle of controlled cooling is directly applicable to the formation of its molecular assemblies with oxalic acid.

Solid-State Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a greener and often more efficient alternative to traditional solution-based methods for preparing co-crystals and molecular salts. These solid-state techniques involve the direct grinding of the reactants, either in the absence or presence of a small amount of liquid.

Neat Grinding and Liquid-Assisted Grinding Techniques

Neat Grinding (NG): This technique involves the grinding of the solid reactants, benzene-1,4-diamine and oxalic acid, together in a mortar and pestle or a ball mill without the addition of any solvent. The mechanical energy input facilitates the breaking of the crystal lattices of the starting materials and promotes the formation of new intermolecular interactions, leading to the formation of the co-crystal or salt.

Liquid-Assisted Grinding (LAG): In LAG, a small, catalytic amount of a liquid is added to the solid reactants during grinding. The liquid phase can act as a lubricant, enhancing molecular mobility and accelerating the rate of the co-crystal formation. science.gov The choice of the liquid can also influence the polymorphic outcome of the reaction. For the synthesis of a pyrazinamide (B1679903) and oxalic acid cocrystal, liquid-assisted grinding was found to be a highly effective method. ethernet.edu.et Given the structural similarities, this suggests that LAG would be a promising approach for the benzene-1,4-diamine and oxalic acid system.

Characterization of Mechanochemically Induced Transformations

The transformation from the individual reactants to the new molecular assembly during mechanochemical synthesis can be monitored and confirmed using various analytical techniques.

Powder X-ray Diffraction (PXRD): PXRD is a primary tool for characterizing crystalline solids. The formation of the this compound assembly will result in a new and unique powder diffraction pattern that is distinct from the patterns of the individual starting materials. In-situ PXRD can be used to monitor the reaction progress in real-time during grinding.

Spectroscopic Techniques (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are sensitive to changes in the vibrational modes of molecules upon the formation of new intermolecular interactions, such as hydrogen bonds. The formation of the co-crystal or salt will be indicated by shifts in the characteristic peaks of the amine and carboxylic acid functional groups. For example, the N-H stretching and bending vibrations of benzene-1,4-diamine and the O-H and C=O stretching vibrations of oxalic acid would be expected to change upon the formation of the new assembly.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the synthesized material. The formation of a new co-crystal or salt is typically evidenced by a single, sharp melting point that is different from the melting points of the individual components. TGA can provide information about the thermal stability and decomposition profile of the new assembly.

Green Chemistry Principles in Co-crystal and Molecular Salt Preparation

The synthesis of this compound molecular assemblies can be approached with a focus on green chemistry principles to minimize environmental impact and enhance sustainability. Mechanochemical methods, in particular, align well with these principles. uobaghdad.edu.iqresearchgate.net

The primary advantage of neat grinding is the complete elimination of bulk solvents, which are often a major source of chemical waste. researchgate.net This significantly reduces the environmental footprint of the synthesis. Liquid-assisted grinding, while using a small amount of liquid, still represents a substantial reduction in solvent consumption compared to conventional solution-phase methods. science.gov

Furthermore, mechanochemical reactions are often more energy-efficient and can proceed at faster rates than solution-based methods. researchgate.net The ability to produce co-crystals and salts in the solid state also simplifies the work-up and purification process, as it often avoids the need for solvent removal and recrystallization steps. The development of such solvent-free or low-solvent synthetic routes is a key aspect of modern green chemistry. researchgate.net

Solvent-Free Reaction Environments

Solvent-free synthesis, often referred to as mechanochemistry or solid-state grinding, has emerged as a powerful green chemistry technique for the formation of molecular assemblies. rsc.org This methodology involves the direct grinding or milling of solid reactants, which induces chemical reactions and phase transformations through mechanical force.

In the context of forming assemblies with oxalic acid, mechanochemical methods have been successfully applied. For instance, the dry mechanochemical synthesis of a 2:1 co-crystal of caffeine (B1668208) and oxalic acid was achieved by grinding caffeine anhydrate and oxalic acid dihydrate at various temperatures and speeds. nih.govresearchgate.net This process highlights that co-crystallization can be effectively achieved without a solvent medium. The resulting product's crystallinity, however, can be lower than that obtained from solvent-based methods. nih.govresearchgate.net

Similarly, solvent-free conditions have been proven effective in reactions involving diamines and oxalic acid. In one study, 1,5-benzodiazepines were synthesized from o-phenylenediamine (B120857) (a structural isomer of benzene-1,4-diamine) and α,β-unsaturated ketones using oxalic acid as a catalyst under solvent-free conditions. researchgate.net The optimization of this reaction showed that a solvent-free environment produced a significantly higher yield (91-93%) compared to various organic solvents like DMF, ACN, or THF (yields 76-88%). researchgate.net This demonstrates the efficiency and environmental benefits of eliminating solvents.

Two primary mechanochemical techniques are employed:

Neat Grinding (NG): This involves grinding the solid reactants together without any added liquid.

Solvent-Assisted Grinding (SG) or Liquid-Assisted Grinding (LAG): This method involves the addition of a very small, sub-stoichiometric amount of a liquid to the solid reactants during grinding. The liquid acts as a catalyst for the phase transformation, often leading to products with higher crystallinity. nih.gov

The choice between these methods can influence the final product's form. For example, in the synthesis of azelnidipine (B1666253) and oxalic acid complexes, neat grinding resulted in co-amorphous forms, whereas solvent-assisted grinding produced co-crystals at a specific molar ratio. nih.gov

| Entry | Solvent | Oxalic Acid (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Solvent-Free | 10 | 150 | 93 |

| 2 | Solvent-Free | 20 | 135 | 91 |

| 3 | ACN | 20 | 155 | 88 |

| 4 | DMF | 20 | 180 | 84 |

| 5 | THF | 20 | 150 | 76 |

| 6 | 1,4-dioxane | 20 | 160 | 72 |

| 7 | Water | 20 | 180 | Trace |

Energy-Efficient Synthesis Methods (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. researchgate.netarkat-usa.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently.

While direct reports on the microwave synthesis of the specific this compound assembly are sparse, related syntheses demonstrate its high potential. For instance, a one-pot synthesis of benzimidazoles from 1,2-phenylenediamine and an aldehyde was effectively catalyzed by oxalic acid under microwave irradiation. researchgate.net This method significantly shortened reaction times to just 2-3 minutes and resulted in higher yields compared to conventional heating. researchgate.net

Further research showcases the versatility of oxalic acid as a catalyst in microwave-assisted reactions for creating various heterocyclic compounds. researchgate.net In the synthesis of benzoxanthones, microwave irradiation was used as an energy source with oxalic acid as a biodegradable catalyst and water as a green solvent, achieving good yields. researchgate.net The use of microwave heating has also been successfully applied to the synthesis of bis-1H-1,2,3-triazoles, where pure products were often obtained directly from an aqueous solvent, circumventing extensive purification steps. mdpi.com

The general procedure for such a synthesis involves:

Mixing the reactants (e.g., a diamine and a co-former) with a catalytic amount of oxalic acid. researchgate.net

Adding a minimal amount of a suitable solvent or, in some cases, proceeding under solvent-free conditions. researchgate.netresearchgate.net

Irradiating the mixture in a microwave synthesizer for a short period (typically a few minutes). researchgate.netarkat-usa.org

Monitoring the reaction's completion via methods like Thin Layer Chromatography (TLC). researchgate.net

This approach combines energy efficiency with the potential for solvent reduction, representing a highly sustainable route for producing molecular assemblies.

| Target Compound | Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Benzimidazoles | 1,2-Phenylenediamine, Aldehyde | Oxalic Acid (20 mol%) | Reaction time dramatically shortened to 2-3 minutes; higher yields than conventional heating. | researchgate.net |

| Benzoxanthones | β-naphthol, Dimedone, Aromatic Aldehydes | Oxalic Acid | Successful green synthesis using microwave energy and a biodegradable catalyst in water. | researchgate.net |

| 2-Arylbenzoxazoles | 2-Aminophenols, Aromatic Aldehydes | [CholineCl][Oxalic Acid] (10 mol%) | Optimal conversion at 120°C for 15 minutes; higher catalyst concentration led to lower yields. | mdpi.com |

Influence of Reaction Stoichiometry and Impurities on Product Formation

The precise ratio of reactants (stoichiometry) and the presence of impurities are critical factors that can dictate the outcome of a co-crystallization reaction, influencing not only the yield but also the very structure and form of the final product.

The stoichiometry between benzene-1,4-diamine and oxalic acid is fundamental to the formation of a specific, desired molecular salt or co-crystal. Varying the molar ratio of the reactants can lead to different products. For example, in the formation of complexes between the pharmaceutical azelnidipine and oxalic acid, different molar ratios (2:1, 1:1, and 1:2) were investigated. A co-crystal was successfully formed only at the 2:1 molar ratio under specific conditions, while other ratios resulted in co-amorphous solids. nih.gov This illustrates that a specific stoichiometric relationship is often required for successful co-crystal engineering. A patent from 1958 describes reacting phenylene diamine with oxalic acid, noting that a 4:1 molar ratio of oxalic acid to the diamine was used in one preparation, highlighting the importance of this variable. google.com

The sequence of addition and the stoichiometry can also determine whether a mono-substituted or di-substituted product is formed. In a reaction involving benzene-1,4-dicarboxamide, using an equimolar ratio of reactants yielded a mono-substituted product, whereas using a twofold excess of the acylating agent led to the formation of the di-substituted derivative after a longer reaction time. mdpi.com This principle is directly applicable to the reaction between a diamine and a diacid like oxalic acid.

Impurities, which can be unreacted starting materials, by-products, or other molecules present in the reaction mixture, can significantly affect product formation. They can inhibit crystal growth, lead to the formation of less stable polymorphs, or result in an entirely different product. In competitive co-crystallization experiments, where an API is milled with two different potential co-formers, the most stable co-crystal is preferentially formed. youtube.com This shows that the presence of competing molecules (impurities) can direct the reaction pathway towards the thermodynamically most favorable product, which may not be the desired one. The use of an inert hydrocarbon was found to be essential in the synthesis of p-phenylenediamine, as its presence prevented the decomposition of an intermediate, thereby increasing the yield significantly. google.com This demonstrates how a seemingly inert substance can fundamentally alter the outcome of a reaction.

Advanced Structural Elucidation of Benzene 1,4 Diamine;oxalic Acid Systems

X-ray Diffraction Analysis

Growing a suitable single crystal of the benzene-1,4-diamine;oxalic acid salt is the first step towards a detailed structural elucidation. Once a crystal of sufficient size and quality is obtained, single-crystal X-ray diffraction analysis can provide a wealth of information. Although a complete, publicly available crystal structure for this specific salt is not readily found, analysis of similar structures, such as p-phenylenediamine (B122844) dihydrochloride, provides a strong basis for what to expect. iucr.org

A key question in the analysis of an acid-base adduct is whether it exists as a co-crystal (with neutral components linked by hydrogen bonds) or as a salt (with proton transfer from the acid to the base). Single-crystal XRD can definitively answer this by locating the positions of the hydrogen atoms.

In the this compound system, proton transfer from the carboxylic acid groups of oxalic acid to the amino groups of benzene-1,4-diamine is expected. This would result in the formation of the p-phenylenediammonium cation and the oxalate (B1200264) anion. The C-N bond lengths in the diamine would be indicative of this protonation. For instance, in p-phenylenediamine dihydrochloride, the C-NH3+ bond length is approximately 1.49 Å, which is typical for a protonated amino group. iucr.org A similar value would be expected in the oxalate salt. Conversely, the C-O bond lengths in the oxalate moiety would also be revealing. In a deprotonated oxalate anion, the four C-O bonds are expected to have similar lengths due to resonance, whereas in neutral oxalic acid, there is a clear distinction between C=O double bonds and C-OH single bonds.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom within the unit cell, allowing for the determination of molecular geometry. |

| Bond Lengths and Angles | Confirms the covalent structure and the protonation state of the components. |

| Hydrogen Bond Geometry | Elucidates the network of intermolecular interactions that stabilize the crystal structure. |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk polycrystalline sample. It serves to confirm the phase purity of the synthesized material and can be used to identify different crystalline forms, or polymorphs. Each crystalline phase possesses a unique PXRD pattern, which acts as a "fingerprint."

For the this compound system, PXRD would be used to ensure that the bulk material corresponds to the structure determined by single-crystal XRD. The experimental powder pattern can be compared to a pattern calculated from the single-crystal data. Furthermore, by preparing the salt under various conditions (e.g., different solvents, temperatures, or crystallization rates), PXRD can be employed to screen for the existence of polymorphs. Polymorphism is a critical consideration as different polymorphs of a compound can exhibit different physical properties. The analysis involves comparing the peak positions (2θ values) and their relative intensities in the diffraction patterns. govinfo.gov

Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structures

Spectroscopic Characterization

Spectroscopic techniques, particularly vibrational spectroscopy, are complementary to X-ray diffraction. They provide information about the chemical bonding and functional groups within the compound.

Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. The formation of a salt between benzene-1,4-diamine and oxalic acid leads to significant and predictable changes in their respective vibrational spectra compared to the neutral starting materials. nih.govmdpi.com

Upon protonation of the amino groups of benzene-1,4-diamine to form -NH3+, new vibrational modes appear. The N-H stretching vibrations of the -NH3+ group are typically observed as a broad band in the FTIR spectrum in the region of 3200-2800 cm-1. Bending vibrations of the -NH3+ group also give rise to characteristic peaks, usually around 1600-1500 cm-1.

Simultaneously, the deprotonation of oxalic acid to form the oxalate anion results in the disappearance of the characteristic broad O-H stretching band of the carboxylic acid (typically around 3000 cm-1) and the C=O stretching vibration of the acid (around 1700 cm-1). wikipedia.org These are replaced by strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO-). The asymmetric stretch typically appears in the 1610-1550 cm-1 region, while the symmetric stretch is found in the 1420-1300 cm-1 region.

Raman spectroscopy is also highly sensitive to these changes. The formation of the salt can be monitored by observing the shifts in the vibrational modes of the benzene (B151609) ring and the appearance of new bands associated with the p-phenylenediammonium cation and the oxalate anion. nih.govresearchgate.net The table below summarizes the expected key vibrational bands for the this compound salt.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| -NH3+ (cation) | N-H Stretching | 3200-2800 (broad) | FTIR, Raman |

| -NH3+ (cation) | Asymmetric Bending | ~1600 | FTIR |

| -NH3+ (cation) | Symmetric Bending | ~1500 | FTIR |

| COO- (anion) | Asymmetric Stretching | 1610-1550 | FTIR, Raman |

| COO- (anion) | Symmetric Stretching | 1420-1300 | FTIR, Raman |

| Benzene Ring | Ring Stretching | ~1600, ~1510 | FTIR, Raman |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Identification of Characteristic Vibrational Modes Associated with Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes in the this compound system, particularly those involved in hydrogen bonding. The formation of the salt significantly alters the vibrational spectra of the parent molecules. nist.govresearchgate.net

The primary evidence of salt formation is observed in the stretching frequencies of the N-H and O-H bonds. In free benzene-1,4-diamine, the N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹. nist.gov In oxalic acid, the O-H stretching of the carboxylic acid groups gives rise to a broad absorption band, often centered around 3000 cm⁻¹. Upon proton transfer, the O-H band disappears, and new, broad, and strong absorption bands corresponding to the N-H⁺ stretching vibrations of the ammonium (B1175870) group emerge, typically in the region of 2800-3200 cm⁻¹.

The carbonyl (C=O) stretching frequency is also a key indicator. In oxalic acid, the C=O stretch of the carboxylic acid is observed around 1700-1720 cm⁻¹. In the resulting oxalate dianion, this bond is replaced by symmetric and asymmetric stretching modes of the carboxylate group (COO⁻), which appear at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. These shifts to lower frequencies are indicative of the delocalization of the negative charge across the two oxygen atoms.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| N-H Stretch (Amine) | 3300-3500 | Present in free benzene-1,4-diamine. |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Present in free oxalic acid; disappears upon salt formation. |

| N-H⁺ Stretch (Ammonium) | 2800-3200 (broad) | Appears upon protonation of the amine groups, indicating salt formation and strong hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Present in free oxalic acid. |

| Asymmetric COO⁻ Stretch | 1550-1610 | Characteristic of the carboxylate anion formed after deprotonation. |

| Symmetric COO⁻ Stretch | 1300-1420 | Characteristic of the carboxylate anion formed after deprotonation. |

| C-N Stretch | 1250-1350 | May shift upon protonation due to changes in bond strength. |

| Benzene Ring C=C Bending | 1500-1600 | Bands associated with the aromatic ring remain, though may show slight shifts. |

This table presents expected frequency ranges based on spectroscopic principles and data from related compounds.

Assessment of Functional Group Interactions

The interaction between the basic amino functional groups of benzene-1,4-diamine and the acidic carboxylic acid functional groups of oxalic acid is a classic acid-base neutralization. This leads to the formation of an organic salt, where the diamine is doubly protonated to form the benzene-1,4-diammonium cation, and the oxalic acid is deprotonated to form the oxalate anion.

The primary interaction is the strong ionic and hydrogen bonding between the ammonium (N-H⁺) donors and the carboxylate (COO⁻) acceptors. The geometry of the benzene-1,4-diammonium cation and the oxalate anion allows for the formation of an extensive and robust hydrogen-bonding network. This network is the dominant supramolecular interaction governing the crystal packing of the solid-state structure. These interactions are significantly stronger than the hydrogen bonds that might exist in the individual parent molecules. The charge-assisted hydrogen bonds (N⁺-H···O⁻) are particularly strong and are a defining feature of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State ¹H and ¹³C NMR for Molecular Integrity and Purity

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure and assessing the purity of the this compound salt in a suitable solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.orguobasrah.edu.iq

In the ¹H NMR spectrum, the protons of the benzene ring of the diamine, which appear as a singlet in the free base (due to symmetry), would be expected to shift downfield upon protonation due to the electron-withdrawing effect of the ammonium groups. The protons of the amine groups, which are typically broad and may exchange with solvent protons, will be observed as a broad resonance, also shifted significantly downfield, confirming their acidic nature in the ammonium form.

In the ¹³C NMR spectrum, the carbons of the benzene ring will also exhibit shifts. The carbon atom bonded to the nitrogen (C-N) will experience a noticeable downfield shift upon protonation. The carbon atoms of the oxalate anion will appear as a single resonance at a chemical shift characteristic for a carboxylate carbon, which is typically in the range of 160-170 ppm. rsc.orgresearchgate.net The presence of the expected signals and the absence of peaks corresponding to the free acid or amine would confirm the integrity and purity of the salt.

| Nucleus | Group | Expected Chemical Shift (ppm) | Comments |

| ¹H | Aromatic C-H | ~7.0-7.5 | Downfield shift compared to free diamine due to -NH₃⁺ groups. |

| ¹H | Ammonium N-H⁺ | >8.0 (broad) | Signal for the protonated amine groups, often broad. |

| ¹³C | Aromatic C-H | ~115-120 | Shifted due to protonation of the amino groups. |

| ¹³C | Aromatic C-N | ~140-145 | Downfield shift upon protonation. |

| ¹³C | Oxalate C=O | ~160-170 | Characteristic shift for a carboxylate carbon. |

This table presents expected chemical shift ranges in a polar aprotic solvent like DMSO-d₆, based on data from similar compounds. Actual shifts can vary with solvent and concentration. rsc.orgrsc.orgresearchgate.net

Solid-State NMR (e.g., ¹⁵N CPMAS NMR) for Polymorphic Discrimination and Proton Environment

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for characterizing the this compound system in its crystalline form. Unlike solution-state NMR, ssNMR provides information about the local environment of nuclei in the solid state, making it a powerful tool for studying polymorphism and confirming the protonation state. researchgate.netnih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR can reveal the presence of multiple, non-equivalent molecules in the crystal lattice, which would indicate a specific polymorphic form. researchgate.netresearchgate.net Different polymorphs can exhibit distinct chemical shifts for the same carbon atoms due to differences in crystal packing and intermolecular interactions.

¹⁵N CPMAS NMR is especially informative for probing the nitrogen environments. A significant downfield shift in the ¹⁵N spectrum, compared to the free amine, provides direct evidence of protonation. Furthermore, the presence of a single ¹⁵N resonance would confirm that both nitrogen atoms in the benzene-1,4-diamine molecule are chemically equivalent in the crystal structure. If different polymorphs exist, they may show different ¹⁵N chemical shifts or multiple resonances if the nitrogen atoms become non-equivalent. The technique can also provide information on N-H bond lengths and hydrogen bonding strength through the analysis of dipolar coupling constants. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Potential Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound system. The spectrum is expected to be dominated by the absorptions of the benzene-1,4-diammonium cation, as the oxalate anion does not absorb significantly in the near-UV and visible regions.

The free benzene-1,4-diamine shows strong absorptions in the UV region corresponding to π → π* transitions of the benzene ring, which are influenced by the electron-donating amino groups. nist.gov Upon protonation to form the benzene-1,4-diammonium cation, the -NH₃⁺ groups become strongly electron-withdrawing. This change typically leads to a hypsochromic shift (a shift to shorter wavelengths or higher energy) of the π → π* transitions, as the energy required for these electronic excitations increases.

While the primary interaction in this system is ionic, the possibility of a weak charge-transfer (CT) interaction between the electron-rich π-system of the benzene ring and the oxalate anion in the solid state cannot be entirely ruled out. Such a transition would typically appear as a new, broad, and weak absorption band at a longer wavelength than the main π → π* transitions. However, the dominant feature of the spectrum is expected to be the absorption of the protonated diamine cation. nih.gov

| Species | Expected λₘₐₓ (nm) | Transition Type | Comments |

| Benzene-1,4-diamine | ~240, ~300 | π → π | In a non-polar solvent. |

| Benzene-1,4-diammonium cation | <240, ~280 | π → π | Hypsochromic (blue) shift upon protonation. |

| Charge-Transfer Complex | >300 (weak, broad) | Donor (Diamine) to Acceptor (Oxalate) | A potential, though likely weak, feature in the solid state. |

This table presents expected absorption maxima based on spectroscopic principles and data for related compounds. Actual values can be influenced by solvent or solid-state packing effects. nist.govnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the physicochemical properties of crystalline and co-crystalline materials. By monitoring properties as a function of temperature, insights into thermal stability, decomposition, and phase transitions can be obtained.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is invaluable for determining the thermal stability and decomposition profile of materials. For the this compound system, a TGA thermogram would be expected to show distinct mass loss steps corresponding to the volatilization or decomposition of its components.

Research on related aromatic amines, such as p-phenylenediamine (PPD), has shown that thermal decomposition can occur in single or multiple steps. For instance, one study on PPD noted a two-step thermal decomposition process for a treated sample, indicating that the molecular structure and interactions within the crystal lattice significantly influence the degradation pathway researchgate.net.

Oxalic acid is known to have a low decomposition temperature researchgate.net. Its thermal degradation typically involves dehydration followed by decomposition into gaseous products like carbon dioxide, carbon monoxide, and water. A study on theobromine:oxalic acid cocrystals observed that pure oxalic acid dihydrate shows an initial mass loss around 113 °C, attributed to the release of water molecules, followed by a melting/decomposition peak at higher temperatures researchgate.net.

For the this compound salt, one could hypothesize a multi-stage decomposition profile. An initial mass loss might correspond to the sublimation or decomposition of oxalic acid, followed by the decomposition of the benzene-1,4-diamine component at higher temperatures. The precise temperature ranges and percentage mass loss for each stage would be unique to the specific stoichiometry and crystalline form of the salt.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 100 - 200 | Variable | Decomposition/Volatilization of Oxalic Acid Component |

| 200 - 350 | Variable | Decomposition of Benzene-1,4-diamine Component |

| > 350 | Variable | Residual mass |

This table is hypothetical and serves to illustrate the expected data from a TGA experiment. Actual values would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and other phase transitions, providing data on the thermal stability of a compound.

For a co-crystal or salt like this compound, DSC would reveal key thermal events. An endothermic peak would typically correspond to the melting point of the crystalline solid. The sharpness and temperature of this peak provide an indication of the purity and thermal stability of the compound. The melting point of related compounds, such as N,N-Dimethyl-1,4-phenylenediamine oxalate, is reported as 205 °C (decomposes) sigmaaldrich.com. Another related compound, N,N-Diethyl-p-phenylenediamine oxalate salt, has a reported melting point of 145 °C (decomposes) sigmaaldrich.comscientificlabs.co.uk. These values suggest that the this compound salt would also exhibit a distinct melting point, likely accompanied by decomposition.

DSC can also detect other phase transitions, such as polymorphic transformations, which would appear as additional endothermic or exothermic peaks. For example, studies on calcium oxalate hydrates have shown complex DSC curves with multiple peaks corresponding to dehydration and decomposition reactions rsc.org. The thermal analysis of praziquantel-oxalic acid cocrystals also demonstrates how DSC can be used to identify the formation of new crystalline phases with unique thermal properties thermofisher.com.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting/Decomposition | Variable | Variable | Variable |

This table is hypothetical and illustrates the type of data obtained from a DSC experiment. Specific values would require experimental measurement.

Elucidating Intermolecular Interactions and Crystal Packing Motifs in Benzene 1,4 Diamine;oxalic Acid Systems

Aromatic Interactions

C–H···π Interactions

In addition to the dominant hydrogen bonds, C–H···π interactions play a significant role in the stabilization of the crystal packing in aromatic-containing co-crystals. These interactions involve the hydrogen atom of a C–H bond acting as a weak acid and interacting with the electron-rich π-system of an aromatic ring. In the context of the benzene-1,4-diamine;oxalic acid system, the C–H bonds of the benzene (B151609) ring of the diamine can interact with the π-system of adjacent diamine molecules.

Principles of Crystal Engineering Applied to this compound Assemblies

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. The this compound system serves as an excellent model for applying these principles.

Supramolecular synthons are robust and recurring structural motifs formed by intermolecular interactions. In the this compound system, the primary and most predictable synthon is the acid-amine hydrogen bond. Proton transfer from the carboxylic acid groups of oxalic acid to the amino groups of benzene-1,4-diamine results in the formation of a salt, with strong N⁺-H···O⁻ hydrogen bonds.

In a detailed study of a similar system, nicotinamide-oxalic acid salt, it was found that the hydrogen atom from oxalic acid transfers to the nitrogen atom of the pyridine (B92270) ring, forming a strong N-H···O hydrogen bond which is the primary interaction responsible for the stabilization of the salt. frontiersin.orgnih.gov This acid-base interaction is a highly reliable synthon. The oxalate (B1200264) anion itself can then participate in further hydrogen bonding through its remaining oxygen atoms, acting as hydrogen bond acceptors.

Table 1: Potential Supramolecular Synthons in this compound

| Synthon Type | Donor | Acceptor | Description |

| Primary Synthon | Oxalic Acid (COOH) | Benzene-1,4-diamine (NH₂) | Proton transfer leading to N⁺-H···O⁻ hydrogen bonds. |

| Secondary Synthon | Benzene-1,4-diamine (N⁺-H) | Oxalate (C=O) | Hydrogen bonding from the protonated amine to the carbonyl oxygen of the oxalate. |

| Secondary Synthon | Benzene-1,4-diamine (C-H) | Benzene-1,4-diamine (π system) | Weak C-H···π interactions contributing to packing. |

The reliable nature of the primary acid-amine synthons allows for the predictable formation of extended supramolecular arrays. The bifunctional nature of both benzene-1,4-diamine (two amino groups) and oxalic acid (two carboxylic acid groups) facilitates the growth of polymeric structures.

One-Dimensional (1D) Arrays: The alternating arrangement of benzene-1,4-diammonium cations and oxalate anions linked by N⁺-H···O⁻ hydrogen bonds can lead to the formation of infinite one-dimensional chains. Studies on other hydrogen oxalate salts have shown a strong tendency to form chain motifs. nih.gov

Two-Dimensional (2D) Arrays: These 1D chains can be further interlinked to form 2D sheets. This can occur through additional hydrogen bonds, for instance, if the primary amine has remaining N-H bonds that can interact with oxalate oxygens from an adjacent chain. C–H···O interactions have also been observed to link chains into sheet structures in related oxalate salts. journalspress.com

Three-Dimensional (3D) Arrays: The stacking of 2D sheets leads to the final 3D supramolecular architecture. The interactions between the sheets are often weaker, such as van der Waals forces or C–H···π interactions between the benzene rings of the diamine molecules in adjacent layers. In some related systems, hydrogen bonds between different layers have also been observed, creating a robust 3D network. journalspress.com

While the simple this compound system is not typically associated with complex molecular clefts, the principles of its assembly can be extended to more elaborate systems. By using larger, more complex diamines or dicarboxylic acids with specific geometries, it is possible to design host-guest systems where one component is encapsulated within a cavity or cleft formed by the other. For example, a study has shown the creation of a self-assembled supramolecular capsule that can co-crystallize with and encapsulate various 1,4-disubstituted benzene derivatives, highlighting the potential for designing such architectures. rsc.org

Computational and Theoretical Investigations of Benzene 1,4 Diamine;oxalic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For the benzene-1,4-diamine;oxalic acid system, DFT is instrumental in optimizing the molecular geometry, understanding its stability, and predicting its spectroscopic behavior.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule or molecular complex that corresponds to a minimum on the potential energy surface. For the benzene-1,4-diamine and oxalic acid co-crystal, this involves calculating the forces on each atom and adjusting their positions until those forces are minimized. This process yields the most stable, or "optimized," three-dimensional structure.

DFT calculations, often using hybrid functionals like B3LYP or dispersion-corrected functionals like ωB97X-D, can accurately predict bond lengths and angles. nih.govresearchgate.net While no specific study on the this compound complex is available, data from DFT optimizations of the individual molecules provide a baseline. researchgate.netrsc.orgdoi.org In the co-crystal, the key interaction is the hydrogen bonding between the amine (-NH₂) groups of benzene-1,4-diamine and the carboxylic acid (-COOH) groups of oxalic acid. This interaction would lead to predictable changes in the geometry compared to the isolated molecules: elongation of the N-H and O-H bonds involved in the hydrogen bond, and slight changes in the C-N and C=O bond lengths. The planarity of the benzene (B151609) ring and the oxalic acid molecule would also be influenced by crystal packing forces.

The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. In this system, the HOMO is typically localized on the electron-rich benzene-1,4-diamine, while the LUMO is associated with the electron-accepting oxalic acid. The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that relates to the chemical reactivity and stability of the complex. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Parent Molecules from DFT Calculations

| Parameter | Molecule | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | Benzene-1,4-diamine | C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 | ||

| Oxalic Acid | C-C | ~1.54 | |

| C=O | ~1.21 | ||

| C-O | ~1.34 | ||

| O-H | ~0.97 | ||

| Bond Angle (°) | Benzene-1,4-diamine | C-C-C | ~120 |

| H-N-H | ~111 | ||

| Oxalic Acid | O-C-C | ~115 | |

| O=C-O | ~125 |

Note: These values are typical for DFT calculations (e.g., B3LYP/6-311+G) on the isolated molecules. rsc.orgresearchgate.net In the co-crystal, these would be perturbed by intermolecular interactions.*

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Oxalic acid has several planar conformers that have been studied theoretically, with the most stable form featuring two intramolecular hydrogen bonds. rsc.orgresearchgate.net Benzene-1,4-diamine has rotational freedom in its two amine groups. mdpi.com

When these two molecules form a co-crystal, they arrange themselves to achieve a global energy minimum, which is governed by the strong, directional hydrogen bonds (N-H···O and O-H···N). DFT calculations are used to explore the potential energy surface of the complex, ensuring that the optimized structure is a true minimum and not a saddle point (which would be indicated by the presence of imaginary vibrational frequencies). mdpi.com The stability of the co-crystal is determined by the interaction energy, calculated by subtracting the energies of the isolated, optimized monomer molecules from the total energy of the optimized co-crystal complex. doi.org This interaction energy quantifies the strength of the non-covalent forces holding the crystal together.

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For the this compound system, the most significant spectral changes upon co-crystal formation are expected in the vibrational modes of the functional groups involved in hydrogen bonding. Specifically:

The N-H stretching vibrations of the amine group (typically ~3400-3500 cm⁻¹) would be expected to broaden and shift to a lower frequency (red-shift).

The O-H stretching vibration of the carboxylic acid group (typically a broad band ~2500-3300 cm⁻¹) would also be significantly altered.

The C=O stretching vibration of oxalic acid (around 1700-1750 cm⁻¹) would likely shift, its direction depending on the nature of the hydrogen bonding.

Comparing the calculated spectra of the optimized co-crystal structure with experimental FTIR and Raman spectra is a crucial method for validating the computed geometry. Good agreement between scaled theoretical frequencies and observed spectral bands confirms that the computational model accurately represents the real structure of the complex. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) and Expected Shifts Upon H-Bonding

| Vibrational Mode | Molecule | Typical Experimental Range (cm⁻¹) | Expected Shift in Co-crystal |

| N-H Stretch | Benzene-1,4-diamine | 3350 - 3500 | Red-shift (to lower frequency) and broadening |

| O-H Stretch | Oxalic Acid | 2500 - 3300 (broad) | Significant change in position and shape |

| C=O Stretch | Oxalic Acid | 1700 - 1750 | Shift to lower or higher frequency |

| C-N Stretch | Benzene-1,4-diamine | 1250 - 1350 | Shift to higher frequency |

Note: Data compiled from general spectroscopic tables and studies on related compounds. nih.gov

Quantum Chemical Topology Approaches

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that partitions the electron density of a system to define atoms and the bonds between them. gla.ac.uk A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density along the path between two bonded atomic nuclei. crystalsolutions.eu The properties of the electron density at this BCP provide quantitative information about the nature of the chemical bond.

For the this compound complex, QTAIM is ideal for characterizing the N-H···O hydrogen bonds. The analysis focuses on the BCP located between the amine hydrogen and the oxalate (B1200264) oxygen. Several topological parameters at the BCP are analyzed: researchgate.netacs.orgresearchgate.net

Electron Density (ρ(r)) : Its value correlates with the bond strength. For hydrogen bonds, it is typically in the range of 0.002–0.040 atomic units (a.u.). acs.org

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For covalent bonds, ∇²ρ(r) < 0, signifying a concentration of electron density. For non-covalent ("closed-shell") interactions like hydrogen bonds and van der Waals forces, ∇²ρ(r) > 0, signifying a depletion of electron density at the BCP. acs.org

Total Energy Density (H(r)) : This is the sum of the kinetic (G(r)) and potential (V(r)) energy densities. The sign of H(r) can distinguish between purely non-covalent interactions (H(r) > 0) and those with some covalent character (H(r) < 0). Strong hydrogen bonds, like those expected in this system, often exhibit a negative H(r), indicating partial covalency. researchgate.net

Table 3: Typical QTAIM Topological Parameters for N-H···O Hydrogen Bonds

| Parameter | Symbol | Typical Value Range (a.u.) | Interpretation for H-Bonds |

| Electron Density | ρ(r) | 0.01 - 0.04 | Higher value indicates stronger bond |

| Laplacian of Electron Density | ∇²ρ(r) | +0.02 - +0.14 | Positive sign indicates closed-shell interaction |

| Total Energy Density | H(r) | Small positive or negative | Negative sign suggests partial covalent character |

Note: Values are based on QTAIM analyses of similar co-crystals with N-H···O interactions. researchgate.netacs.org

Reduced Density Gradient (RDG) analysis is a powerful visualization technique used to identify and characterize non-covalent interactions (NCI) in real space. researchgate.net It is based on plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ).

This generates a 2D scatter plot with distinct features: researchgate.netarxiv.org

Strong Attractive Interactions (Hydrogen Bonds): These appear as sharp spikes at negative values of sign(λ₂)ρ, typically colored blue in 3D visualizations.

Weak Attractive Interactions (van der Waals forces): These appear as spikes near zero on the sign(λ₂)ρ axis, typically colored green.

Strong Repulsive Interactions (Steric Clashes): These appear as spikes at positive values of sign(λ₂)ρ, typically colored red.

For the this compound system, an RDG/NCI analysis would visualize the key interactions stabilizing the co-crystal. The 3D NCI plot would show large, disc-shaped isosurfaces, colored blue, located between the amine hydrogens and the carboxylate oxygens, clearly identifying the primary hydrogen bonds. Weaker, green-colored isosurfaces might appear between the aromatic rings if π-π stacking interactions are present, or more generally over the molecular surfaces, indicating van der Waals contacts. researchgate.netarxiv.org This method provides an intuitive and chemically insightful map of all the non-covalent forces at play.

Charge Transfer Complex Theory and Calculations

The interaction between benzene-1,4-diamine and oxalic acid provides a classic example of a charge-transfer (CT) complex, driven by the transfer of electron density from an electron-rich donor molecule to an electron-deficient acceptor molecule. The theoretical and computational examination of such systems offers profound insights into the nature of their bonding, electronic properties, and spectroscopic signatures.

Assessment of Donor-Acceptor Interactions

In the this compound complex, benzene-1,4-diamine acts as the electron donor due to the presence of lone pair electrons on its amino groups, which increase the electron density of the aromatic ring. Conversely, oxalic acid, with its two electron-withdrawing carboxylic acid groups, functions as the electron acceptor. The primary interaction governing the formation of the CT complex is the overlap between the Highest Occupied Molecular Orbital (HOMO) of the benzene-1,4-diamine and the Lowest Unoccupied Molecular Orbital (LUMO) of the oxalic acid.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in evaluating these donor-acceptor interactions. Such calculations can quantify the extent of charge transfer and the strength of the resulting interaction. For analogous systems, like those involving o-phenylenediamine (B120857) and various electron acceptors, the formation of CT complexes has been well-established through both spectroscopic and computational studies. nih.govnih.govresearchgate.net In the benzene-1,4-diamine and oxalic acid system, DFT calculations would likely indicate a significant transfer of electron density from the nitrogen atoms of the diamine to the oxygen atoms of the carboxylic acid groups. This charge redistribution is further stabilized by the formation of strong intermolecular hydrogen bonds.

The interaction energy of the complex is a key metric for the strength of the donor-acceptor interaction. This energy can be computationally decomposed into distinct components: electrostatic interactions, exchange-repulsion, polarization, and the charge-transfer contribution itself. In many donor-acceptor pairs, electrostatic forces and charge-transfer are the dominant stabilizing factors. acs.orgrsc.org

A crucial factor in the strength of these interactions is the ionization potential of the donor and the electron affinity of the acceptor. A lower ionization potential for the donor and a higher electron affinity for the acceptor typically result in a more stable CT complex. Theoretical calculations can provide accurate estimations of these fundamental electronic properties for both benzene-1,4-diamine and oxalic acid.

Theoretical Modeling of Charge Transfer Bands

A defining characteristic of a charge-transfer complex is the emergence of a new, typically broad, absorption band in its electronic spectrum, which is absent in the individual spectra of the donor and acceptor molecules. This feature is known as the charge-transfer band and corresponds to the energy required for an electronic transition from the donor's HOMO to the acceptor's LUMO.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting and interpreting these CT bands. By simulating the electronic transitions of the complex, TD-DFT can accurately forecast the wavelength and intensity of the CT absorption. For the this compound complex, TD-DFT calculations are expected to reveal a low-energy electronic transition dominated by the HOMO-LUMO excitation, which is the signature of a charge-transfer process.

The energy of the charge-transfer transition (E_CT) can be approximated by the following equation:

ECT = ID - EA - C

Here, ID is the ionization potential of the donor, EA is the electron affinity of the acceptor, and C represents the Coulombic attraction between the positively charged donor and negatively charged acceptor in the excited state. Theoretical calculations can determine each of these values, enabling a direct comparison between theoretical predictions and experimental observations.

Furthermore, computational models can investigate the influence of the solvent environment on the CT band. Solvatochromism, the shifting of the absorption maximum with changes in solvent polarity, is a common feature of CT complexes. This effect can be accurately modeled using implicit or explicit solvent models within the quantum chemical framework. For similar donor-acceptor systems containing aromatic amines, theoretical calculations have successfully explained the strong dependence of their fluorescent properties on solvent polarity. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Energy

While quantum chemistry provides a static picture of the this compound complex, molecular dynamics (MD) simulations are crucial for understanding its dynamic behavior and the thermodynamics of the interaction in a condensed phase, such as in solution. MD simulations track the motion of every atom in the system over time, governed by a classical force field.

MD simulations can explore the conformational landscape of the complex, identifying the most stable geometries and the flexibility of the intermolecular hydrogen bonds. These simulations also yield information on the lifetime of the complex and the dynamics of its formation and dissociation. For comparable systems of organic molecules in aqueous solutions, MD simulations have been pivotal in clarifying the role of hydrogen bonding and other non-covalent forces in molecular aggregation. acs.orgnih.gov

Advanced analysis of the MD trajectory can decompose the total interaction energy into its constituent van der Waals and electrostatic components, offering a more detailed understanding of the forces driving the molecular association. Specific methodologies exist to extract the thermodynamic parameters of hydrogen bond formation—including free energy, enthalpy, and entropy—from MD simulations, which are directly applicable to the this compound system. acs.org

By integrating the findings from MD simulations with quantum chemical calculations, a comprehensive and multi-faceted understanding of the structure, energetics, and dynamics of the this compound charge-transfer complex can be achieved. nih.gov This synergistic computational approach is essential for elucidating the fundamental interactions that dictate the properties of this and related molecular systems.

Chemical Reactivity and Derivatization Pathways Involving Benzene 1,4 Diamine and Oxalic Acid

Role as Precursors in Heterocyclic Compound Synthesis

Benzene-1,4-diamine and oxalic acid are fundamental building blocks in the synthesis of various heterocyclic compounds. The reactivity of the amino groups in benzene-1,4-diamine and the carboxylic acid groups in oxalic acid allows for a range of condensation reactions, leading to the formation of stable cyclic structures.

Condensation Reactions Leading to Quinoxaline (B1680401) Derivatives

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. researchgate.net These derivatives are of significant interest due to their wide spectrum of biological activities. researchgate.netnih.gov One of the most common methods for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov

Oxalic acid has been demonstrated to be an efficient, inexpensive, and reusable catalyst for the synthesis of quinoxaline derivatives. researchgate.net It effectively catalyzes the condensation of 1,2-diamines with α-diketones at room temperature, offering a green and high-yielding method. researchgate.net In a study comparing various catalysts for the condensation of benzene-1,2-diamine with benzil (B1666583), oxalic acid provided superior results compared to inorganic catalysts like ZnCl₂, Mn(OAc)₂, CoCl₂, and Ni(OAc)₂. researchgate.net The use of a solvent system of EtOH/H₂O (1/1) with oxalic acid (20 mol%) resulted in a 93% yield in just 10 minutes at room temperature. researchgate.net The catalytic action of oxalic acid involves the activation of the carbonyl groups of the dicarbonyl compound, which facilitates the nucleophilic attack by the diamine. researchgate.net The catalyst also aids in the dehydration and cyclization steps to yield the final quinoxaline product. researchgate.net

Table 1: Comparison of Catalysts for Quinoxaline Synthesis researchgate.net

| Catalyst | Time (min) | Yield (%) |

| None | 600 | - |

| Oxalic acid | 10 | 93 |

| ZnCl₂ | 240 | 70 |

| Mn(OAc)₂ | 240 | 78 |

| CoCl₂ | 240 | 81 |

| Ni(OAc)₂ | 240 | 68 |

Reaction conditions: benzene-1,2-diamine (1 mmol), benzil (1 mmol), catalyst (0.2 mmol), EtOH/H₂O (1/1), room temperature.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are another important class of heterocyclic compounds where a benzene ring is fused to an imidazole (B134444) ring. nih.gov They possess a wide range of biological activities. nih.gov The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. semanticscholar.org For example, the reaction of 4-methyl-o-phenylenediamine with oxalic acid in the presence of ammonium (B1175870) chloride as a catalyst has been used to synthesize a benzimidazole derivative. impactfactor.org The traditional method, known as the Phillips-Ladenburg reaction, involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid. semanticscholar.org Various catalysts and solvent-free conditions have been developed to improve the efficiency and environmental friendliness of this synthesis. nih.govsemanticscholar.org

Exploration of Other Condensation Products and Polymeric Structures (e.g., Tetraoxalyl para-phenylene diamine)

Beyond simple heterocyclic compounds, the reaction of benzene-1,4-diamine with dicarboxylic acids like oxalic acid can lead to the formation of polymeric structures. The difunctional nature of both p-phenylenediamine (B122844) and oxalic acid allows for polycondensation reactions. wikipedia.org For instance, poly(p-phenylenediamine) can be synthesized through the oxidative polymerization of p-phenylenediamine. researchgate.net While the direct synthesis of "tetraoxalyl para-phenylene diamine" is not extensively detailed in the provided context, the principles of polycondensation suggest that under appropriate conditions, a polymer with repeating units derived from these two monomers could be formed. Such polymers, like other aramids derived from p-phenylenediamine, could exhibit interesting material properties. wikipedia.org

Development of Schiff Bases and Metal Coordination Complexes from Benzene-1,4-diamine Precursors

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. bibliomed.orgnih.gov Benzene-1,4-diamine, with its two primary amine groups, can react with aldehydes or ketones to form bis-Schiff bases. researchgate.netscirp.org These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov

Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. bibliomed.orgnih.gov The azomethine nitrogen atom provides a site for coordination with a metal ion. bibliomed.org The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. nih.govnih.gov A wide variety of metal complexes have been synthesized from Schiff bases derived from diamines, and their structures and properties have been extensively studied. nih.govrsc.orgresearchgate.net The coordination can involve just the nitrogen atoms of the imine groups, or other donor atoms present in the Schiff base structure. bibliomed.org

Advanced Topics in Solid State Chemistry of Benzene 1,4 Diamine;oxalic Acid Systems

Polymorphism and Pseudopolymorphism in Molecular Salts/Co-crystals

The ability of a compound to exist in more than one crystal structure is known as polymorphism. These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and melting point. Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates.

Investigation of Different Crystal Forms and Their Structural Relationships

While specific polymorphs of benzene-1,4-diamine;oxalic acid have not been detailed in available literature, the formation of different crystal forms is a strong possibility. The interaction between the basic amino groups of benzene-1,4-diamine and the acidic carboxylic groups of oxalic acid can lead to either a salt (proton transfer) or a co-crystal (neutral components linked by hydrogen bonds). The final form is often dictated by the difference in pKa values between the components.

The structural relationship between potential polymorphs would likely involve variations in the hydrogen-bonding network and the packing of the benzene (B151609) rings. Different supramolecular synthons, which are characteristic patterns of intermolecular interactions, could arise. For instance, the hydrogen bonding between the protonated diamine and the oxalate (B1200264) anion could adopt different motifs, leading to distinct crystal packing and, consequently, different polymorphs. The study of co-crystals of 4-hydroxybenzoic acid and 2,3,5,6-tetramethylpyrazine (B1682967) has demonstrated the existence of supramolecular synthon polymorphism, where different hydrogen-bonding patterns result in distinct crystalline forms with one being more stable than the other. nist.gov

Table 1: Potential Supramolecular Synthons in this compound Systems

| Synthon Type | Description | Potential Impact on Crystal Structure |

| N⁺-H···O⁻ | Charge-assisted hydrogen bond between the protonated amine and the oxalate anion. | Primary interaction driving salt formation and defining the main structural motifs. |

| O-H···O | Hydrogen bond between carboxylic acid groups of oxalic acid (in a co-crystal scenario). | Can lead to the formation of oxalic acid dimers or chains. |

| N-H···O | Hydrogen bond between the neutral amine and the carboxylic acid. | Key interaction in co-crystal formation. |

| C-H···O | Weaker hydrogen bonds involving the aromatic C-H groups. | Can play a role in stabilizing the overall crystal packing. |

This table is illustrative and based on general principles of supramolecular chemistry, as specific data for the target compound is unavailable.

Solvate and Hydrate (B1144303) Formation

The formation of solvates and hydrates is a common phenomenon in molecular salts and co-crystals, and the this compound system is expected to be no exception. The presence of strong hydrogen bond donors and acceptors in both components makes them susceptible to incorporating solvent molecules, particularly water, into the crystal lattice.

The formation of a hydrate would involve water molecules acting as bridges between the diamine and oxalate ions or filling voids within the crystal structure. This can significantly alter the crystal packing and the physicochemical properties of the solid. For example, studies on the cocrystallization of pyrazinamide (B1679903) with oxalic acid dihydrate have shown that the release of crystallization water can facilitate the reaction, leading to a rapid, self-accelerated formation of the cocrystal. nih.gov This highlights the active role that solvent molecules can play in the formation and structure of such systems.

The potential for solvate formation would depend on the solvent used during crystallization. Different solvents could lead to the formation of different crystal structures, a phenomenon known as solvatomorphism.

Solid-State Reactivity and Topochemical Transformations

Solid-state reactivity refers to chemical reactions that occur in the crystalline state, often with a high degree of stereochemical control dictated by the crystal lattice (topochemical control). While no specific solid-state reactions have been reported for this compound, the components themselves are known to participate in various reactions.

For instance, benzene-1,4-diamine is a key monomer in the production of aramid fibers and is also used in dye synthesis. Oxalic acid can act as a catalyst in certain condensation reactions. researchgate.netnih.gov In the solid state, the close proximity and defined orientation of the molecules could potentially lead to unique reactivity. For example, under thermal or photochemical stimulation, a topochemical polymerization or condensation reaction might be possible if the molecules are suitably aligned in the crystal lattice. However, without experimental data, this remains a theoretical possibility.

Co-crystallization and Salt Formation Strategies with Other Organic Molecules

Both benzene-1,4-diamine and oxalic acid are versatile building blocks for the construction of multi-component crystalline solids.

Benzene-1,4-diamine can act as a guest molecule in the formation of coordination networks with metal salts. nih.gov Its ability to form strong hydrogen bonds also makes it a candidate for co-crystallization with a variety of acidic co-formers.

Oxalic acid is a well-known and effective co-former in crystal engineering. rsc.org Its two carboxylic acid groups can form robust hydrogen bonds with a wide range of functional groups. It has been successfully used to form salts and co-crystals with various active pharmaceutical ingredients and other organic molecules. nih.govrsc.org The strategy often involves solution-based methods like solvent evaporation or slurry crystallization, as well as mechanochemical methods like grinding. nih.govresearchgate.nettbzmed.ac.ir

The combination of benzene-1,4-diamine and oxalic acid could also be used as a basis for forming ternary or higher-order co-crystals or salts. By introducing a third component, it might be possible to fine-tune the crystal structure and properties of the resulting solid.

Table 2: Examples of Co-crystallization/Salt Formation with Benzene-1,4-diamine and Oxalic Acid Analogs

| Component 1 | Component 2 | Resulting System | Reference |

| 9-Ethyladenine | Oxalic Acid | 1:1 and 2:1 salts | rsc.org |

| Pyrazinamide | Oxalic Acid | 1:1 co-crystal | nih.gov |

| p-Phenylenediamine (B122844) | Metal Chlorides | Coordination networks | nih.gov |

| Benzene-1,2-diamine | Benzil (B1666583) (catalyzed by Oxalic Acid) | Quinoxaline (B1680401) derivatives | researchgate.netnih.gov |

This table provides examples of related systems to illustrate the co-crystallization and salt formation potential of the constituent molecules of the target compound.

Future Research Directions and Methodological Advances

Development of Novel Synthesis Methods for Controlled Co-crystal Growth

The synthesis of co-crystals with precise control over their physical form, such as polymorphism and crystal habit, remains a significant challenge. While traditional methods like slow evaporation from solution are foundational, future research will increasingly focus on advanced techniques that offer greater control and efficiency.

Mechanochemical and Advanced Grinding Techniques: Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful tool for co-crystal synthesis. nih.gov Methods like neat grinding and liquid-assisted grinding (LAG) can produce co-crystals that may not be accessible through solution-based methods. nih.govnih.gov For the benzene-1,4-diamine;oxalic acid system, future work could systematically explore the influence of grinding frequency, ball size, and the addition of catalytic amounts of various solvents in LAG. This could allow for the selective crystallization of different polymorphic forms, should they exist. For instance, varying the polarity of the solvent used in LAG has been shown to control polymorphic outcomes in other systems. nih.gov

Reaction Crystallization: Reaction crystallization, where the co-crystal is formed by reacting the components in a solution that is supersaturated with respect to the final product, is another promising avenue. nih.gov This method allows for the continuous production of co-crystals and can be optimized by understanding the phase solubility diagram of the benzene-1,4-diamine and oxalic acid in different solvents. nih.gov

Advanced Solution Crystallization: Future efforts should also refine solution-based methods. Techniques like laser irradiation synthesis, which has been used for caffeine-oxalic acid co-crystals, could be adapted. nih.gov This method uses a laser to provide localized energy, offering precise control over nucleation and growth. nih.gov

A comparative table of potential synthesis methods is presented below.

| Synthesis Method | Principle | Potential Advantages for this compound | Research Focus |

| Liquid-Assisted Grinding (LAG) | Mechanical grinding with a small amount of liquid. nih.gov | Rapid screening, potential to form unique polymorphs, solvent-efficient. nih.govnih.gov | Systematic study of solvent effects (polarity, volatility) on crystal form and purity. |

| Reaction Crystallization (RCM) | Dissolution of pure components to create a supersaturated solution from which the co-crystal precipitates. nih.gov | Scalability, continuous processing, control over particle size. | Determining solubility phase diagrams in various pharmaceutically relevant solvents. nih.gov |

| Laser Irradiation Synthesis | Using laser energy to induce melting and recrystallization. nih.gov | High-speed, high-throughput screening, precise control over energy input. nih.gov | Investigating the effect of laser power and speed on co-crystal quality and phase. nih.gov |

| Sonocrystallization | Application of ultrasound to a solution to induce nucleation. nih.gov | Improved crystal quality, narrower particle size distribution. | Optimizing ultrasonic frequency and power to control nucleation and growth kinetics. |

Integration of Advanced In-situ Characterization Techniques for Real-time Monitoring

Understanding the kinetics and mechanisms of co-crystal formation is crucial for controlling the final product. The integration of in-situ characterization techniques allows for real-time monitoring of the crystallization process.

Combined Spectroscopic and Diffraction Methods: Future studies on this compound should employ the simultaneous use of multiple in-situ techniques. For example, combining synchrotron powder X-ray diffraction (PXRD) with Raman spectroscopy can provide complementary information on both the crystal structure and the specific molecular interactions (i.e., hydrogen bonding) as they form. nih.gov This approach has been successfully used to elucidate the formation pathways of pyrazinamide-oxalic acid co-crystals, revealing rapid, self-accelerated processes. nih.gov

Real-time Spectroscopic Analysis: Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for identifying the formation of co-crystals by detecting shifts in vibrational frequencies that occur upon the formation of hydrogen bonds between the components. nih.gov Real-time monitoring with these techniques can track the consumption of reactants and the emergence of the co-crystal phase during both solution and mechanochemical synthesis. nih.govnih.gov

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are valuable for screening and characterization. nih.gov HSM, in particular, allows for the visual observation of crystal growth from a melt, which can help in identifying the formation of a new crystalline phase at the interface of the two components. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting Co-crystal Formation and Properties

The trial-and-error nature of co-crystal screening is time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by predicting the likelihood of co-crystal formation. mdpi.com

Predictive Modeling: ML models, such as Artificial Neural Networks (ANN) and XGBoost, can be trained on large datasets of successful and failed co-crystal experiments. mdpi.com These models use molecular descriptors, derived from the chemical structures (e.g., from SMILES strings), as input features to predict whether a given pair of molecules, such as benzene-1,4-diamine and a potential coformer like oxalic acid, will form a co-crystal. nih.gov The development process involves feature extraction, model training, and validation. mdpi.com

Performance of Predictive Models: The accuracy of these models is continually improving. Studies have shown that ANN and other models can achieve high accuracy and sensitivity, correctly identifying a large percentage of successful co-crystal formations. mdpi.comnih.gov For instance, some models have demonstrated prediction success rates exceeding 90%.

Below is a table summarizing common ML models and their performance in co-crystal prediction tasks, which could be applied to screening coformers for benzene-1,4-diamine.

| Machine Learning Model | Common Descriptors Used | Reported Performance Metric (Example) | Relevance to this compound |

| Artificial Neural Network (ANN) | Molecular descriptor values from SMILES. mdpi.com | Best accuracy, sensitivity, and F1 score in some studies. mdpi.com | Predicting successful co-crystal formation with other potential coformers. |

| XGBoost | RDKit molecular descriptors from SMILES. | Prediction success rate > 90% in a validation set. | High-throughput virtual screening of coformer libraries. |

| Graph Convolution Network (GCN) | Graph-based representation of molecules. nih.gov | High performance in virtual screening, leading to experimental validation. nih.gov | Capturing complex noncovalent interactions for more accurate predictions. |

| Random Forest (RF) | Molecular descriptors. nih.gov | Accuracy of ~0.84 in experimental verification for a specific drug. nih.gov | Providing a reliable model for initial coformer screening. |

Future work will involve refining these models by incorporating more sophisticated descriptors that better capture the nuances of non-covalent interactions and by expanding the training datasets to include a wider chemical space.

Rational Design of Novel Supramolecular Materials Based on Benzene-1,4-diamine and Oxalic Acid Motifs for Specific Structural or Chemical Functions